molecular formula C12H8FN3O2 B14656077 (E)-1-(4-Fluorophenyl)-2-(4-nitrophenyl)diazene CAS No. 51788-98-8

(E)-1-(4-Fluorophenyl)-2-(4-nitrophenyl)diazene

Cat. No.: B14656077
CAS No.: 51788-98-8
M. Wt: 245.21 g/mol
InChI Key: JAGMRIKNOOPUQJ-UHFFFAOYSA-N
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Description

(E)-1-(4-Fluorophenyl)-2-(4-nitrophenyl)diazene is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. The compound’s structure includes a fluorophenyl group and a nitrophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Fluorophenyl)-2-(4-nitrophenyl)diazene typically involves the diazotization of aniline derivatives followed by azo coupling. The general synthetic route can be described as follows:

    Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form diazonium salts.

    Azo Coupling: The diazonium salt is then coupled with a phenol or aniline derivative to form the azo compound.

Industrial Production Methods

Industrial production of azo compounds often involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process may include:

  • Continuous flow reactors for efficient mixing and temperature control.
  • Use of stabilizers to prevent decomposition of diazonium salts.
  • Purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Fluorophenyl)-2-(4-nitrophenyl)diazene can undergo various chemical reactions, including:

    Reduction: The azo group (N=N) can be reduced to form corresponding amines.

    Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include sodium dithionite, zinc dust, and hydrogen gas with a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Reduction: Formation of 4-fluoroaniline and 4-nitroaniline.

    Oxidation: Formation of nitroso or nitro derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other organic compounds.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(4-Fluorophenyl)-2-(4-nitrophenyl)diazene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that may include:

    Binding to active sites of enzymes: Inhibiting or modulating enzyme activity.

    Interaction with receptors: Altering signal transduction pathways.

    Intercalation with nucleic acids: Affecting DNA or RNA function.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-Fluorophenyl)-2-(4-chlorophenyl)diazene
  • (E)-1-(4-Fluorophenyl)-2-(4-methylphenyl)diazene
  • (E)-1-(4-Fluorophenyl)-2-(4-aminophenyl)diazene

Uniqueness

(E)-1-(4-Fluorophenyl)-2-(4-nitrophenyl)diazene is unique due to the presence of both fluorine and nitro groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(4-fluorophenyl)-(4-nitrophenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O2/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)16(17)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGMRIKNOOPUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90789352, DTXSID701270003
Record name (E)-1-(4-Fluorophenyl)-2-(4-nitrophenyl)diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90789352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diazene, (4-fluorophenyl)(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29808-85-3, 51788-98-8
Record name Diazene, (4-fluorophenyl)(4-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29808-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-1-(4-Fluorophenyl)-2-(4-nitrophenyl)diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90789352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diazene, (4-fluorophenyl)(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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